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molecular formula C12H12N2O2 B8332646 5-formyl-N,N-dimethyl-1H-indole-1-carboxamide

5-formyl-N,N-dimethyl-1H-indole-1-carboxamide

Cat. No. B8332646
M. Wt: 216.24 g/mol
InChI Key: KNXPBUHPXWFIGJ-UHFFFAOYSA-N
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Patent
US08067447B2

Procedure details

To a stirred solution of 1H-indole-5-carbaldehyde (0.87 g, 6 mmol) in anhydrous DMF (10 mL) was added sodium hydride (60% dispersion in mineral oil, 0.36 g, 9 mmol) portionwise at 0° C. under argon. The reaction mixture was stirred at 0° C. for 10 min and rt for 20 min before dimethylcarbamic chloride was added dropwise at 0° C. After the reaction mixture was stirred at 0° C. for 10 min and rt for 2 hr, saturated ammonium chloride aqueous solution (10 mL) was added to quench the reaction. The reaction mixture was concentrated, diluted with water (10 mL) and extracted with dichloromethane (20 mL). The dichloromethane extract was dried (Na2SO4) and concentrated. Silica gel flash chromatography gave 5-formyl-N,N-dimethyl-1H-indole-1-carboxamide (1.3 g, 5.8 mmol, 97% yield) as a white solid, the NMR spectrum of which was consistent with the desired structure.
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH:10]=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[H-].[Na+].[CH3:14][N:15]([CH3:19])[C:16](Cl)=[O:17].[Cl-].[NH4+]>CN(C=O)C>[CH:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[N:1]([C:16]([N:15]([CH3:19])[CH3:14])=[O:17])[CH:2]=[CH:3]2)=[O:11] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C=O
Name
Quantity
0.36 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at 0° C. for 10 min and rt for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=C2C=CN(C2=CC1)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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